

4-(trans-4-Propylcyclohexyl)phenol melting point and boiling point.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(trans-4-Propylcyclohexyl)phenol
Cat. No.:	B2842549

[Get Quote](#)

An In-Depth Technical Guide to **4-(trans-4-Propylcyclohexyl)phenol**: Physicochemical Properties and Analytical Methodologies

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **4-(trans-4-propylcyclohexyl)phenol**, a key intermediate in the manufacturing of advanced materials and pharmaceuticals.^{[1][2]} Intended for researchers, scientists, and professionals in drug development and material science, this document details the compound's core physicochemical properties, with a focus on its melting and boiling points, and outlines authoritative analytical methodologies for its characterization.

Compound Profile and Significance

4-(trans-4-Propylcyclohexyl)phenol (CAS No. 81936-33-6) is a high-purity white crystalline powder with the molecular formula C₁₅H₂₂O.^{[3][4]} Its unique molecular structure, featuring a phenol group attached to a trans-substituted propylcyclohexyl ring, makes it an indispensable component in the synthesis of liquid crystals for advanced display technologies.^{[1][2]} The specific stereochemistry of the trans isomer is crucial for achieving the desired alignment and optical uniformity in liquid crystal displays.^[2] Furthermore, its well-defined structure serves as a fundamental building block in various organic synthesis pathways, including the development of active pharmaceutical ingredients (APIs).^[1]

Physicochemical Properties

The precise determination of physical constants such as melting and boiling points is a critical first step in the validation of a compound's identity and purity. These properties are intrinsic to the substance and are heavily influenced by its molecular structure and intermolecular forces.

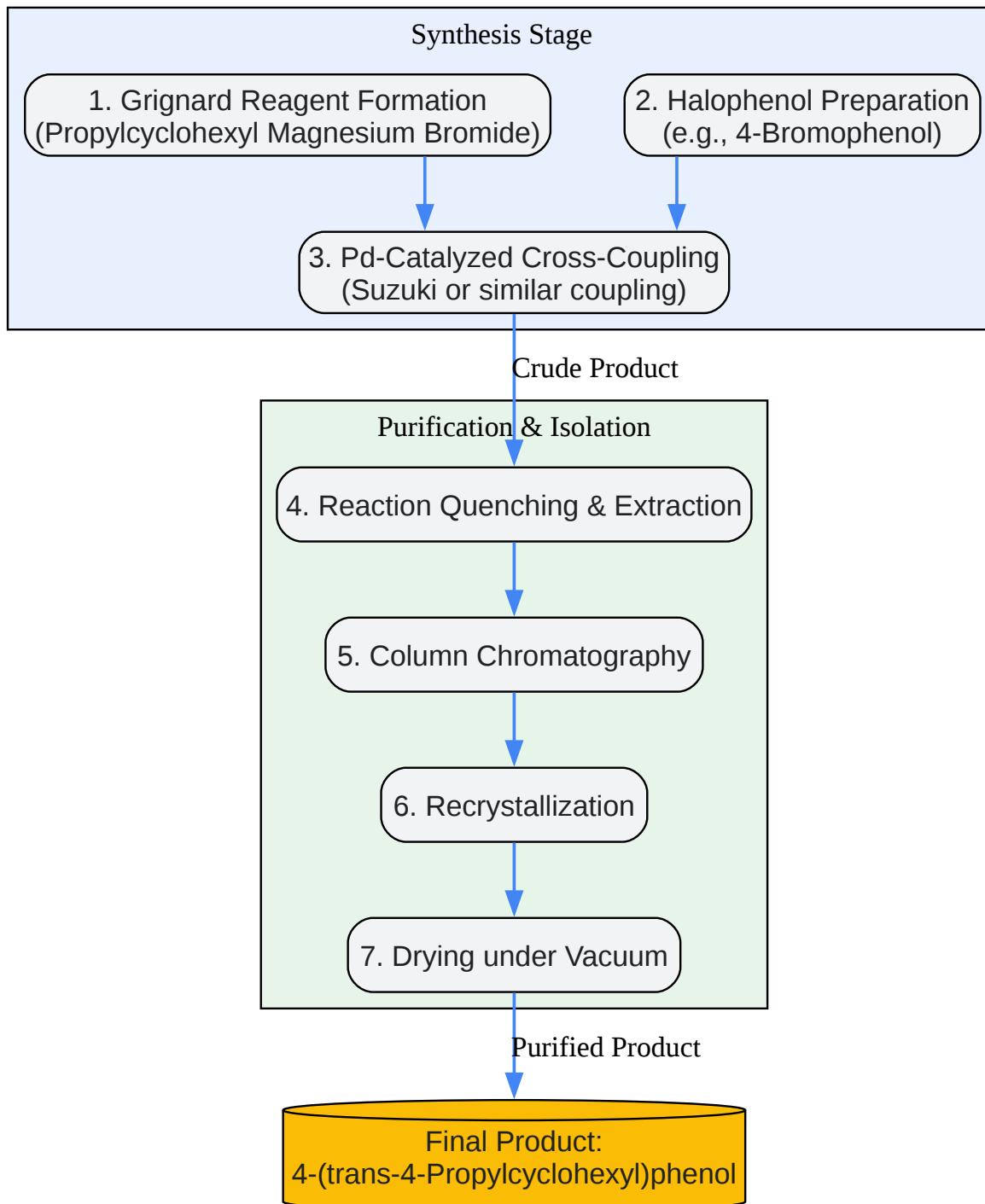
Melting and Boiling Point

The melting point of **4-(trans-4-Propylcyclohexyl)phenol** is consistently reported as 138°C.[3][4][5] The boiling point is 339.8 °C at a standard pressure of 760 mmHg.[3] The relatively high melting point is indicative of a stable crystalline lattice structure, a desirable characteristic for its application as a liquid crystal intermediate.

Summary of Physical and Chemical Data

A compilation of essential physicochemical data is presented below for quick reference.

Property	Value	Source(s)
CAS Number	81936-33-6	[3][4][6]
Molecular Formula	C ₁₅ H ₂₂ O	[3][4][7]
Molecular Weight	218.33 g/mol	[3][4]
Appearance	White to light yellow crystalline powder	[4][5][7]
Melting Point	138°C	[3][4][5]
Boiling Point	339.8 °C at 760 mmHg	[3]
Density	0.978 g/cm ³	[3]
Water Solubility	125 µg/L at 20°C	[3][4][5]
Solubility	Soluble in Methanol	[3][4][5]
LogP	5 at 40°C	[4][5]


Experimental Methodologies: Synthesis and Isomer Differentiation

The utility of **4-(trans-4-Propylcyclohexyl)phenol** is critically dependent on its isomeric purity. The presence of the *cis* isomer can significantly disrupt the performance of liquid crystal displays. Therefore, robust synthetic and analytical protocols are paramount.

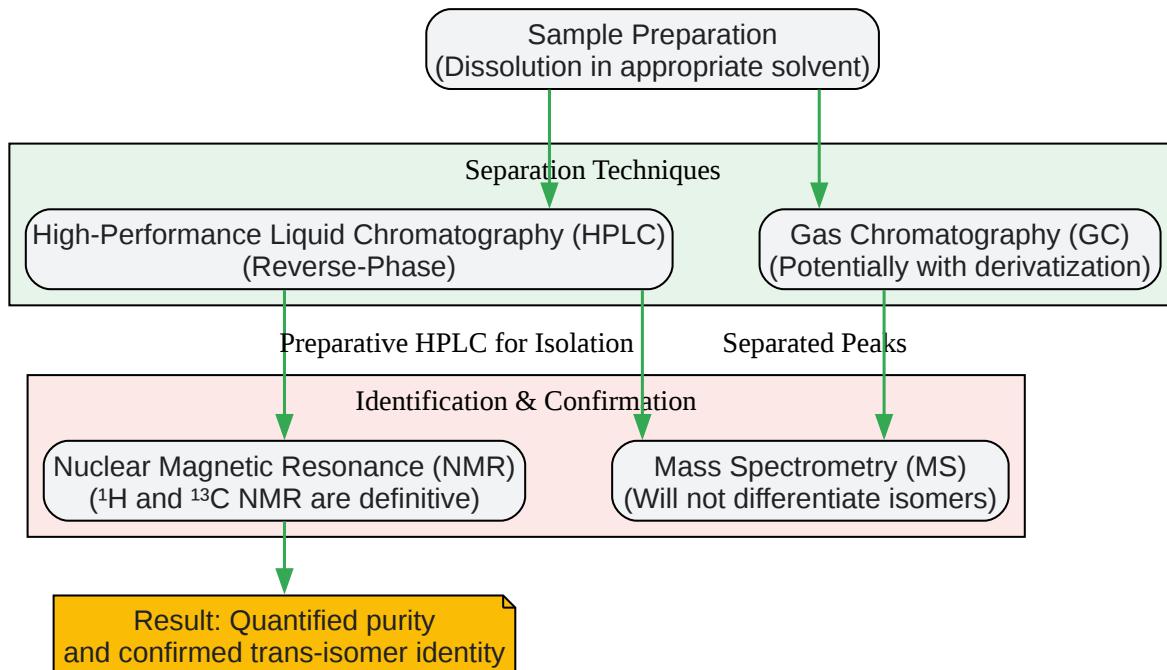
Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A common and effective method for synthesizing compounds of this nature involves a palladium-catalyzed cross-coupling reaction. This approach offers high yields and selectivity. A plausible synthetic pathway is outlined below.

Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **4-(trans-4-Propylcyclohexyl)phenol**.


Causality and Rationale:

- Step 3 (Cross-Coupling): Palladium catalysts are chosen for their high efficiency in forming carbon-carbon bonds between the aryl halide (halophenol) and the organometallic (Grignard) reagent. This allows for the precise construction of the target molecule.
- Step 5 (Chromatography): This step is crucial for separating the desired product from unreacted starting materials, catalyst residues, and reaction byproducts.
- Step 6 (Recrystallization): Recrystallization is a powerful technique for purifying solid compounds. It is particularly effective at removing small amounts of impurities and can help in isolating the desired trans isomer, which may have different solubility characteristics than the cis isomer.

Analytical Characterization: Isomer Identification

Distinguishing between the cis and trans isomers of 4-(4-n-alkylcyclohexyl)phenol is a non-trivial analytical challenge, as they have the same mass and similar polarities.^[8] A multi-step analytical approach is required for unambiguous identification and quantification.

Analytical Workflow for Isomer Differentiation

[Click to download full resolution via product page](#)

Caption: Recommended analytical workflow for the separation and identification of cis/trans isomers.

Expertise-Driven Protocol Choices:

- Gas Chromatography (GC) and HPLC: Both GC and HPLC are powerful techniques for separating isomers.^[8] The choice between them may depend on the volatility of the compound and available instrumentation. For GC, derivatization (e.g., with BSTFA) can improve peak shape and separation.^[8] Purity is often reported based on GC analysis.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatography can separate the isomers, NMR is the definitive method for structural elucidation and confirming the trans configuration. The key difference lies in the coupling constants and chemical shifts of the protons on the cyclohexane ring. In the trans isomer, the proton at the C1 position (attached to the phenol ring) and the proton at the C4 position (attached to the propyl group) are

typically in axial positions, leading to characteristic splitting patterns in the ^1H NMR spectrum that are distinct from the cis isomer.

- Infrared (IR) Spectroscopy: While less definitive than NMR, FT-IR can sometimes be used to distinguish between cis and trans isomers based on subtle differences in the vibrational frequencies of the C-H bonds on the cyclohexane ring.[8]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial melting point determination provides a preliminary check of purity. Subsequent chromatographic analysis quantifies the purity and separates isomers. Finally, spectroscopic analysis (NMR) provides absolute structural confirmation, validating the identity of the material. This orthogonal approach, using multiple independent analytical techniques, ensures the highest level of confidence in the material's quality.

Conclusion

4-(trans-4-Propylcyclohexyl)phenol is a compound of significant industrial importance, particularly in the field of liquid crystal technology. Its synthesis and purification require careful control to ensure high isomeric purity. The physicochemical properties, especially the melting point of 138°C, serve as primary indicators of identity and quality. A rigorous analytical workflow combining chromatography and spectroscopy is essential for the definitive characterization and validation of this critical chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. lookchem.com [lookchem.com]

- 4. 4-(trans-4-Propylcyclohexyl)phenol | 81936-33-6 [amp.chemicalbook.com]
- 5. 4-(trans-4-Propylcyclohexyl)phenol Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 4-(trans-4-Propylcyclohexyl)phenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 4-(trans-4-Propylcyclohexyl)phenol, 25G | Labscoop [labscoop.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(trans-4-Propylcyclohexyl)phenol melting point and boiling point.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2842549#4-trans-4-propylcyclohexyl-phenol-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com